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For Researchers, Scientists, and Drug Development Professionals

Abstract
Himbosine, a natural alkaloid, has garnered significant interest for its potent and selective

antagonist activity against M2 and M4 muscarinic acetylcholine receptors. This technical guide

provides a comprehensive overview of the in silico methods used to predict and characterize

the bioactivity of Himbosine. We will delve into its primary pharmacological action, the

associated signaling pathways, and detailed protocols for computational modeling techniques.

This document aims to serve as a valuable resource for researchers and professionals involved

in drug discovery and development, offering insights into the virtual assessment of natural

products like Himbosine.

Introduction to Himbosine
Himbosine is a piperidine alkaloid isolated from the bark of Australian magnolias of the

Galbulimima genus.[1] Its complex chemical structure and significant biological activity have

made it a subject of interest in medicinal chemistry and pharmacology.
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Identifier Value

PubChem CID 6436265[1]

Canonical SMILES

C[C@H]1CCC--INVALID-LINK-

-/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@

H]4[C@@H]2--INVALID-LINK--C[1]

Molecular Formula C22H35NO2[1]

Molecular Weight 345.5 g/mol [1]

Primary Bioactivity: Muscarinic Receptor
Antagonism
The principal bioactivity of Himbosine is its function as a competitive antagonist at muscarinic

acetylcholine receptors (mAChRs). Notably, it exhibits significant selectivity for the M2 and M4

receptor subtypes over the M1, M3, and M5 subtypes.[2] This selectivity is a key aspect of its

pharmacological profile and potential therapeutic applications.

Binding Affinity of Himbosine for Human Muscarinic Receptor Subtypes:

Receptor Subtype
Dissociation Constant (Kd)
in nM

Reference

hM1 83 [2]

hM2 4 [2]

hM3 59 [2]

hM4 7 [2]

hM5 296 [2]

Signaling Pathways
Himbosine's antagonist activity at M2 and M4 muscarinic receptors leads to the modulation of

specific intracellular signaling cascades. Both M2 and M4 receptors are coupled to the Gαi/o
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family of G proteins. Upon binding of an agonist (which Himbosine blocks), these receptors

activate a signaling pathway that results in the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

M2 and M4 Muscarinic Receptor Signaling Pathway
(Gαi/o-coupled)
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway that is inhibited

by Himbosine's antagonist activity at M2 and M4 receptors.
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M2/M4 Receptor Signaling Pathway

In Silico Prediction of Bioactivity
Computational methods are invaluable for predicting the bioactivity and pharmacokinetic

properties of molecules like Himbosine. These in silico approaches can guide further
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experimental studies and aid in the drug development process.

ADMET (Absorption, Distribution, Metabolism,
Excretion, and Toxicity) Prediction
ADMET prediction is crucial for assessing the drug-likeness of a compound. Various

computational models can predict these properties based on the chemical structure of the

molecule. Below are the predicted ADMET properties for Himbosine using the SwissADME

and pkCSM web servers.

Predicted ADMET Properties of Himbosine:
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Parameter Predicted Value Prediction Tool

Gastrointestinal Absorption High SwissADME

BBB Permeant Yes SwissADME

CYP1A2 inhibitor No SwissADME

CYP2C19 inhibitor Yes SwissADME

CYP2C9 inhibitor Yes SwissADME

CYP2D6 inhibitor Yes SwissADME

CYP3A4 inhibitor Yes SwissADME

Log Kp (skin permeation) -4.18 cm/s SwissADME

Water Solubility (logS) -4.75 pkCSM

Caco-2 Permeability (logPapp) 1.13 pkCSM

Human Intestinal Absorption

(%)
95.8 pkCSM

Blood-Brain Barrier

Permeability (logBB)
0.499 pkCSM

P-glycoprotein Substrate Yes pkCSM

Renal OCT2 Substrate No pkCSM

AMES Toxicity No pkCSM

hERG I Inhibitor Yes pkCSM

Hepatotoxicity No pkCSM

Skin Sensitisation No pkCSM

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This

technique can elucidate the binding mode of Himbosine within the orthosteric pocket of the M2

and M4 muscarinic receptors.
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Experimental Protocol: Molecular Docking of Himbosine to the M2 Muscarinic Receptor

Protein Preparation:

Obtain the crystal structure of the human M2 muscarinic receptor from the Protein Data

Bank (PDB ID: 3UON).

Remove water molecules and any co-crystallized ligands from the PDB file.

Add hydrogen atoms and assign appropriate protonation states to the protein residues at

physiological pH (7.4).

Minimize the energy of the protein structure to relieve any steric clashes.

Ligand Preparation:

Obtain the 3D structure of Himbosine from PubChem (CID 6436265).

Assign partial charges and define the rotatable bonds of the ligand.

Docking Simulation:

Define the binding site on the M2 receptor based on the location of the co-crystallized

antagonist in the original PDB file.

Perform the docking simulation using software such as AutoDock Vina or Glide.

Generate multiple binding poses and rank them based on their docking scores.

Analysis of Results:

Visualize the top-ranked docking poses to analyze the interactions between Himbosine
and the amino acid residues of the M2 receptor's binding pocket.

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and

electrostatic interactions.

Workflow for Molecular Docking:
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Molecular Docking Workflow

Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical

features that a molecule must possess to exhibit a specific biological activity. For Himbosine, a

pharmacophore model can be developed based on its antagonist activity at M2/M4 receptors.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

Dataset Preparation:
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Compile a training set of known M2/M4 selective muscarinic antagonists with a range of

activities.

Include Himbosine in the dataset.

Generate multiple low-energy conformations for each molecule in the training set.

Pharmacophore Feature Identification:

Identify common chemical features among the active compounds, such as hydrogen bond

acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable

centers.

Pharmacophore Model Generation and Validation:

Generate pharmacophore hypotheses by aligning the conformations of the training set

molecules and identifying common feature arrangements.

Score and rank the generated hypotheses based on their ability to distinguish between

active and inactive compounds.

Validate the best pharmacophore model using a test set of compounds with known

activities that were not included in the training set.

Workflow for Pharmacophore Modeling:
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Pharmacophore Modeling Workflow

Off-Target Considerations
While Himbosine is a selective muscarinic antagonist, it is important to consider potential off-

target effects. An analog of Himbosine, Vorapaxar, has been developed as a potent antagonist

of the protease-activated receptor 1 (PAR-1), a thrombin receptor.[3][4] This indicates that the

Himbosine scaffold has the potential to interact with other G protein-coupled receptors. Further
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in silico screening and experimental validation are necessary to fully characterize the off-target

profile of Himbosine itself.

Conclusion
In silico prediction methods provide a powerful and efficient approach to characterizing the

bioactivity of natural products like Himbosine. The computational data presented in this guide,

from ADMET predictions to molecular modeling protocols, underscore Himbosine's potential

as a selective M2/M4 muscarinic receptor antagonist. These in silico findings offer a solid

foundation for further preclinical and clinical investigations into the therapeutic applications of

Himbosine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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